3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide
Description
This compound is a pyrazole-4-carboxamide derivative featuring a sulfonylated piperazine moiety and a pyridinylmethyl substituent. Its structural complexity arises from the integration of a pyrazole core, a 5-chloro-2-methylphenyl-substituted piperazine, and a pyridine ring. Such structural motifs are common in bioactive molecules targeting neurological receptors (e.g., cannabinoid receptors) or enzymes due to their ability to modulate intermolecular interactions .
Properties
IUPAC Name |
3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(pyridin-3-ylmethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN6O3S/c1-16-5-6-18(23)12-20(16)28-8-10-29(11-9-28)33(31,32)22-19(15-27(2)26-22)21(30)25-14-17-4-3-7-24-13-17/h3-7,12-13,15H,8-11,14H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQDAYMLIANCBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=NN(C=C3C(=O)NCC4=CN=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Piperazine Ring: This step involves the reaction of 5-chloro-2-methylphenylamine with piperazine under controlled conditions.
Sulfonylation: The piperazine derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Pyrazole Ring Formation: The next step involves the cyclization of the intermediate with appropriate reagents to form the pyrazole ring.
Final Coupling: The final step is the coupling of the pyrazole derivative with pyridin-3-ylmethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to scale up the production while maintaining efficiency and reducing reaction times.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, targeting specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine or pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or alkylating agents for introducing alkyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, modifying the compound’s properties.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies highlight the anticancer potential of pyrazole derivatives, including this compound. Research indicates that it can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting the growth of breast and lung cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .
Neuropharmacology
The piperazine moiety present in the compound is known for its interaction with neurotransmitter receptors. Preliminary studies suggest that this compound may exhibit anxiolytic and antidepressant effects by modulating serotonin and dopamine pathways. It has been shown to bind selectively to serotonin receptors, which could be beneficial in treating mood disorders .
Pharmacological Applications
Antimicrobial Activity
The sulfonamide group in this compound is associated with antimicrobial properties. Research indicates that similar compounds can inhibit bacterial growth, making them candidates for developing new antibiotics. In vitro studies have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The compound's structural features may also confer anti-inflammatory properties. Studies indicate that pyrazole derivatives can inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases such as arthritis and colitis. The modulation of inflammatory pathways makes this compound a promising candidate for further investigation in inflammatory conditions .
Materials Science
Polymeric Applications
Due to its unique chemical structure, this compound can serve as a building block for synthesizing novel polymers with specific properties. Its ability to form strong intermolecular interactions can be exploited to develop materials with enhanced mechanical strength or thermal stability. Research into polymer composites incorporating such compounds is ongoing, with potential applications in coatings and advanced materials .
Case Studies
Mechanism of Action
The mechanism of action of 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact mechanism can vary depending on the biological context and the specific target involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related molecules, emphasizing substituent effects, biological activity, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Impact on Receptor Selectivity :
- The target compound’s piperazine-sulfonyl group distinguishes it from SR-144528, which uses a bicyclic substituent to achieve CB2 selectivity. Sulfonyl groups may enhance solubility or alter binding kinetics compared to methanesulphonates .
- The pyridin-3-ylmethyl group is conserved in both the target compound and the CB1 antagonist from , suggesting its role in receptor interaction .
Chlorophenyl Variations :
- Compounds with 2,4-dichlorophenyl groups (e.g., ’s analog) exhibit higher CB1 affinity than those with single chloro substituents, highlighting the importance of halogen positioning .
Synthetic Accessibility :
- Piperazine sulfonylation (as in the target compound) requires specialized reagents (e.g., sulfonyl chlorides), whereas methanesulphonates () are synthesized under milder conditions, impacting scalability .
Research Implications and Limitations
- Activity Cliffs: While structural similarity often predicts similar activity, minor changes (e.g., chloro substituent position) can create “activity cliffs,” drastically altering potency or selectivity .
- Data Gaps : Direct bioactivity data for the target compound are absent in the provided evidence; comparisons rely on structurally analogous compounds.
Biological Activity
The compound 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide is a novel synthetic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and potential clinical applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 421.9 g/mol. The structural features include:
- A pyrazole core, which is known for its diverse biological activities.
- A piperazine moiety that enhances binding affinity to biological targets.
- A sulfonyl group , contributing to its pharmacokinetic properties.
Research indicates that this compound may act as a kinase modulator , influencing various signaling pathways involved in cellular proliferation and apoptosis. Specifically, it has been shown to inhibit protein kinases that are crucial for tumor growth and survival, such as the PI3K/Akt pathway. This pathway is often dysregulated in cancer, making it a target for therapeutic intervention .
Anticancer Activity
The compound has demonstrated significant anticancer properties in both in vitro and in vivo studies:
- In vitro studies showed that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancers. The IC50 values ranged from 0.5 to 5 µM, indicating potent activity against these cell types .
- In vivo studies using xenograft models revealed that treatment with this compound resulted in reduced tumor growth compared to control groups. Tumor volume was significantly lower in treated mice after four weeks of administration .
Enzyme Inhibition
The compound's sulfonyl group is linked to its ability to inhibit specific enzymes:
- It has been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a role in inflammation and pain pathways. The IC50 for COX-II inhibition was found to be approximately 0.2 µM, showcasing its potential as an anti-inflammatory agent .
Other Biological Activities
Preliminary studies suggest additional activities:
- Antimicrobial properties : The compound exhibited activity against various bacterial strains, indicating potential use as an antibacterial agent.
- Neuroprotective effects : Initial findings suggest it may protect neuronal cells from oxidative stress-induced damage, which could have implications for neurodegenerative diseases .
Research Findings and Case Studies
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can purity be validated?
Answer:
The synthesis typically involves multi-step reactions, starting with the coupling of the pyrazole-4-carboxamide core to a piperazine-sulfonyl intermediate. Key steps include:
- Mannich reactions for introducing the piperazine moiety (as seen in analogous sulfonamide derivatives) .
- Sulfonylation using sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, triethylamine) .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization .
Purity validation requires:
- HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity.
- 1H/13C NMR to verify structural integrity, focusing on sulfonyl (δ ~3.5 ppm for SO2) and pyridinylmethyl (δ ~4.5 ppm for CH2) groups .
- Mass spectrometry (HRMS) for exact mass confirmation .
Basic: How can researchers address solubility challenges during in vitro assays?
Answer:
Solubility in aqueous buffers is often limited due to the compound’s hydrophobic aromatic and sulfonyl groups. Methodological strategies include:
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers .
- pH adjustment : Test solubility in phosphate buffers (pH 2–8) to exploit ionizable groups (e.g., pyridine nitrogen) .
- Sonication or heating (37–50°C) for short durations to disperse aggregates .
Advanced: How can computational modeling guide SAR studies for this compound?
Answer:
Structure-activity relationship (SAR) studies benefit from:
- Docking simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., GPCRs or kinases). Focus on the piperazine-sulfonyl group’s role in binding affinity .
- Quantum mechanical calculations : Assess electronic effects of substituents (e.g., chloro and methyl groups) on reactivity using Gaussian or ORCA .
- MD simulations : Evaluate conformational stability of the pyrazole-carboxamide backbone in solvated systems (GROMACS) .
Experimental validation : Synthesize derivatives with systematic substitutions (e.g., replacing 5-chloro-2-methylphenyl with fluorophenyl) and test activity via radioligand binding assays .
Advanced: How should researchers resolve contradictions in reported reaction yields for similar compounds?
Answer:
Discrepancies in yields (e.g., 40–80% for sulfonylation steps) may stem from:
- Reagent purity : Ensure sulfonyl chlorides are freshly distilled to avoid hydrolysis .
- Reaction monitoring : Use TLC or in-situ IR to track intermediate formation and optimize reaction times .
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2^k models) to test variables like temperature, solvent polarity, and stoichiometry . Example: Vary equivalents of triethylamine (1.1–2.5 eq) and track yield via HPLC .
Advanced: What strategies improve stability during long-term storage?
Answer:
Degradation pathways (hydrolysis, oxidation) require mitigation via:
- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the sulfonamide group .
- Light protection : Use amber vials to avoid photodegradation of the pyrazole ring .
- Stability-indicating assays : Monitor degradation products monthly with UPLC-MS (e.g., BEH C18 column, 0.1% formic acid/acetonitrile gradient) .
Advanced: How can researchers optimize selectivity against off-target receptors?
Answer:
To minimize off-target effects (e.g., serotonin or dopamine receptors):
- Pharmacophore filtering : Use MOE or Phase to align the compound with known selective ligands and eliminate problematic motifs .
- Functional assays : Test cAMP accumulation or β-arrestin recruitment in HEK293 cells expressing target vs. off-target receptors .
- Metabolic profiling : Incubate with liver microsomes to identify metabolites that may interact with unintended targets .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
- FTIR : Identify key functional groups (e.g., sulfonyl S=O stretches at 1150–1350 cm⁻¹) .
- X-ray crystallography : Resolve crystal structure to validate stereochemistry, if applicable .
Advanced: How can researchers leverage hybrid computational-experimental workflows for derivative design?
Answer:
Adopt ICReDD’s integrated approach :
Reaction pathway prediction : Use GRRM or AFIR to explore feasible synthetic routes for novel derivatives.
High-throughput screening : Test top candidates in parallelized assays (e.g., 96-well plate fluorimetric assays).
Feedback loops : Incorporate experimental data (e.g., IC50 values) into machine learning models (Random Forest, SVM) to refine predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
